Lipophilicity (LogP) Comparison: 2,3,3-Trimethylbutanoic Acid vs. Less Substituted Analogs
2,3,3-Trimethylbutanoic acid exhibits a significantly higher calculated lipophilicity (XLogP3-AA = 2.0) compared to its less substituted analogs [1]. This is a direct consequence of the increased hydrophobic surface area from the three methyl groups. For comparison, the baseline butanoic acid has an XLogP of approximately 0.8 [2], 2-methylbutanoic acid has a reported LogP of approximately 1.2-1.5 [3], and 3-methylbutanoic acid has a LogP of approximately 1.2 [4]. This increased hydrophobicity will directly impact chromatographic retention time and partition-based extractions.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.0 |
| Comparator Or Baseline | Butanoic acid (LogP ~0.8); 2-Methylbutanoic acid (LogP ~1.2-1.5); 3-Methylbutanoic acid (LogP ~1.2) |
| Quantified Difference | 2.5x to 1.3x increase relative to comparators |
| Conditions | Calculated value (XLogP3-AA) and literature values for comparators. |
Why This Matters
Higher LogP dictates longer retention times in reversed-phase HPLC and influences partitioning in liquid-liquid extractions, which is critical for purification and analytical method development.
- [1] PubChem. (2025). 2,3,3-Trimethylbutanoic acid. Computed Properties (XLogP3-AA). PubChem CID 2778099. View Source
- [2] Plantaedb. (2026). Butyric Acid. XlogP property. View Source
- [3] ChemBase. (n.d.). 2-methylbutanoic acid. Log P property. View Source
- [4] ChemBase. (n.d.). 3-methylbutanoic acid. Log P property. View Source
